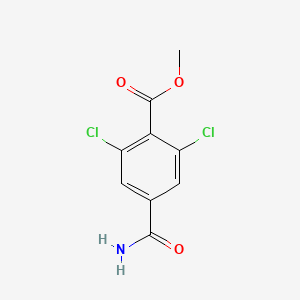
Methyl 4-carbamoyl-2,6-dichlorobenzoate
説明
Methyl 4-carbamoyl-2,6-dichlorobenzoate is a useful research compound. Its molecular formula is C9H7Cl2NO3 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
-
Chemistry:
- Building Block for Synthesis: Methyl 4-carbamoyl-2,6-dichlorobenzoate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.
-
Biology:
- Enzyme Inhibition: Research has explored its potential as an enzyme inhibitor. Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties .
- Receptor Modulation: The compound has been investigated for its ability to modulate receptor activity, which could have implications in pharmacological applications.
-
Medicine:
- Therapeutic Potential: Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action may involve the modulation of cellular pathways related to inflammation and tumor growth .
- Antitubercular Activity: Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating that this compound could be explored for antitubercular applications .
Industrial Applications
-
Advanced Materials:
- The unique chemical properties of this compound make it suitable for developing advanced materials and coatings. Its stability and reactivity can enhance the performance characteristics of polymers and other materials used in industrial applications.
- Environmental Remediation:
Case Study 1: Enzyme Inhibition
A study focusing on the inhibition of specific enzymes by carbamate derivatives revealed that this compound could inhibit enzyme activity by binding to active sites. This was demonstrated through kinetic assays showing reduced enzyme activity in the presence of the compound at various concentrations.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with this compound indicated a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building Block | Versatile reagent for organic synthesis |
| Biology | Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
| Medicine | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Industrial | Advanced Materials | Enhances performance characteristics of coatings |
化学反応の分析
Oxidation Reactions
The carbamoyl and ester groups in methyl 4-carbamoyl-2,6-dichlorobenzoate enable oxidation under specific conditions. Common oxidizing agents include:
| Reagent | Conditions | Outcome |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80–100°C | Oxidizes the carbamoyl group to a carboxylic acid derivative. |
| CrO₃ | Acetic acid, reflux | Converts ester groups to ketones or further oxidized products. |
Oxidation typically occurs at the carbamoyl nitrogen or ester oxygen, producing intermediates for pharmaceuticals or agrochemicals.
Nucleophilic Substitution
The chlorine atoms at the 2,6-positions undergo nucleophilic substitution due to their electrophilic aromatic character:
| Nucleophile | Conditions | Outcome |
|---|---|---|
| NH₃ (ammonia) | Ethanol, 60°C | Replaces Cl with NH₂, forming an aminobenzoate derivative. |
| NaOH (aqueous) | Reflux, 4–6 hours | Hydrolyzes Cl to OH, yielding hydroxyl-substituted products. |
These reactions are critical for modifying the compound’s bioactivity or solubility.
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Acidic (HCl) | H₂O, reflux | 4-carbamoyl-2,6-dichlorobenzoic acid. |
| Basic (NaOH) | Methanol/water, 70°C | Sodium salt of 4-carbamoyl-2,6-dichlorobenzoic acid. |
Hydrolysis is often a preliminary step in synthesizing bioactive molecules.
Esterification and Transesterification
The methyl ester group participates in ester exchange reactions:
| Reagent | Conditions | Outcome |
|---|---|---|
| Ethanol/H₂SO₄ | Reflux, 12 hours | Transesterification to ethyl ester. |
| Benzyl alcohol | Ti(OiPr)₄ catalyst, 110°C | Forms benzyl ester derivatives. |
These reactions modify the compound’s lipophilicity for targeted applications.
Dehydration to Nitrile Derivatives
A notable reaction involves converting the carbamoyl group to a cyano group:
| Reagent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic anhydride | Pyridine, 0–20°C, 1 hour | Produces methyl 2,6-dichloro-4-cyanobenzoate (88% yield) . |
This reaction is pivotal in synthesizing nitrile-containing intermediates for drug discovery .
Mechanistic Insights
Key factors influencing reactivity:
-
Electronic effects : Electron-withdrawing Cl groups enhance electrophilic substitution at the benzene ring.
-
Steric effects : The 2,6-dichloro configuration directs reactions to the para position relative to the carbamoyl group.
-
Solvent polarity : Polar solvents (e.g., pyridine) stabilize charged intermediates in dehydration reactions .
特性
分子式 |
C9H7Cl2NO3 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
methyl 4-carbamoyl-2,6-dichlorobenzoate |
InChI |
InChI=1S/C9H7Cl2NO3/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H2,12,13) |
InChIキー |
HFKWNDHBOIIUBJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














